Rhodocladonic acid

Description

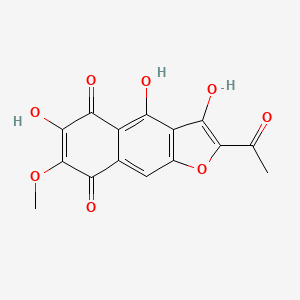

Structure

2D Structure

3D Structure

Properties

CAS No. |

17636-15-6 |

|---|---|

Molecular Formula |

C15H10O8 |

Molecular Weight |

318.23 g/mol |

IUPAC Name |

2-acetyl-3,4,6-trihydroxy-7-methoxybenzo[f][1]benzofuran-5,8-dione |

InChI |

InChI=1S/C15H10O8/c1-4(16)14-12(20)8-6(23-14)3-5-7(10(8)18)11(19)13(21)15(22-2)9(5)17/h3,18,20-21H,1-2H3 |

InChI Key |

UTQKMDZXMYCSCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)O)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization

Methodological Approaches for Structural Determination

The journey to correctly identify the molecular architecture of rhodocladonic acid involved a multi-pronged approach, with each analytical technique providing crucial pieces of the structural puzzle.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provided the most definitive evidence for the structure of this compound. researchgate.net Due to difficulties in obtaining suitable crystals of the natural acid itself, a derivative, this compound triacetate, was prepared and subjected to single-crystal X-ray diffraction analysis. researchgate.net This technique, which involves measuring how a crystal scatters an X-ray beam, allows for the calculation of the three-dimensional positions of atoms within the crystal lattice, thereby revealing the molecule's precise structure. numberanalytics.comsci-hub.se The analysis of the triacetate derivative was instrumental in confirming the furan-naphthoquinone skeleton and helped to define the stereochemistry of the substituents. researchgate.netcdnsciencepub.com

The crystallographic data obtained for this compound triacetate provided a detailed map of its atomic arrangement. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| Cell Dimensions (a, b, c) | a = 13.609(3) Å, b = 15.009(3) Å, c = 5.456(2) Å |

| Cell Angles (α, β, γ) | α = 106.66(4)°, β = 103.45(3)°, γ = 72.30(4)° |

| Unit Cell Volume (U) | 1004(1) ų |

| Z | 2 |

| Calculated Density (Dcalc) | 1.47 g cm⁻³ |

| R1 Factor | 0.0505 for 1644 observed reflections |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy was a key tool in disproving the originally proposed anthraquinone (B42736) structure and supporting the furan-naphthoquinone framework. cdnsciencepub.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), and how they are connected. ethz.chaocs.org

In the case of this compound, the ¹H NMR spectrum of its trimethyl ether derivative was particularly revealing. cdnsciencepub.com It showed a signal for a C-methyl group at τ 7.42 and, crucially, a single aromatic proton at τ 1.98. cdnsciencepub.com This low-field signal for a single proton suggested a peri-aromatic proton (a proton adjacent to a carbonyl group in a condensed aromatic system), a feature inconsistent with the initial anthraquinone structure but supportive of the naphthoquinone system. cdnsciencepub.com This data provided strong evidence against the previously accepted structure and pointed towards the revised formulation. cdnsciencepub.com

| Assignment | Chemical Shift (τ, in CDCl₃) | Inferred Structural Feature |

|---|---|---|

| C-methyl group | 7.42 | Presence of a methyl group attached to a carbon atom |

| Aromatic proton | 1.98 | Single proton in the aromatic region, indicative of a peri position relative to a quinonoid carbonyl |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) was vital for determining the exact molecular formula of this compound and for analyzing its fragmentation patterns, which offered further structural clues. cdnsciencepub.com This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's precise molecular weight and the deduction of its elemental composition. uomustansiriyah.edu.iq

High-resolution mass spectrometry of this compound established its molecular formula as C₁₅H₁₀O₇, with a measured molecular ion peak at m/e 318.0375 (calculated for C₁₅H₁₀O₇: 318.0376). cdnsciencepub.com This corrected a previously proposed formula and provided the basis for all subsequent structural deductions. cdnsciencepub.com Furthermore, analysis of the fragmentation patterns in the mass spectra of this compound and its degradation products revealed a characteristic peak corresponding to the loss of 71 mass units (M-71). cdnsciencepub.com This fragmentation was interpreted as evidence for a methoxyl substituent adjacent to a quinoid carbonyl group, providing key information on the placement of functional groups. cdnsciencepub.com

| Parameter | Value |

|---|---|

| Proposed Molecular Formula | C₁₅H₁₀O₇ |

| Calculated Molecular Weight | 318.0376 |

| Observed Molecular Ion (m/e) | 318.0375 |

| Characteristic Fragmentation | (M-71) peak |

Infrared (IR) Spectroscopy and Other Spectroscopic Techniques

Infrared (IR) spectroscopy, which measures the vibration of atoms and functional groups in a molecule, provided complementary information about the types of chemical bonds present in this compound and its derivatives. cdnsciencepub.comresearchgate.net Analysis of the IR spectrum of a reductively acetylated derivative, a leucopentaacetate, showed a sharp absorption band at 1690 cm⁻¹. cdnsciencepub.com This band is characteristic of an aromatic methyl ketone, supporting the presence of an acetyl group (COCH₃) attached to the aromatic core of the molecule. cdnsciencepub.com This finding was another piece of evidence that contributed to the assembly of the final, correct structure. cdnsciencepub.com

Definitive Structural Assignment: From Anthraquinone to Furan-Naphthoquinone

The initial structural hypothesis for this compound proposed an anthraquinone core. cdnsciencepub.com However, the collective evidence from modern spectroscopic methods, particularly NMR and MS, conclusively refuted this structure. cdnsciencepub.com The definitive assignment as 2-acetyl-3,4,6-trihydroxy-7-methoxynaphtho[2,3-b]furan-5,8-dione was established through a reinvestigation of the compound. researchgate.netcdnsciencepub.com

The crucial turning point was the realization that this compound possessed a naphthoquinone skeleton rather than an anthraquinone one. cdnsciencepub.comjjh.cz This was supported by chemical degradation studies, where this compound was broken down into smaller, identifiable fragments. cdnsciencepub.com One such degradation product had a mass spectrum identical to that of spinochrome B tetramethyl ether, a known naphthoquinone derivative. cdnsciencepub.com This, combined with the spectroscopic data and the conclusive X-ray crystallographic analysis of its triacetate, cemented the furan-naphthoquinone structure as the correct one. researchgate.netcdnsciencepub.com this compound was thus identified as the first naphthoquinone derivative to be isolated from a lichen. cdnsciencepub.comjjh.cz

Characterization of Key Functional Groups and Stereochemistry

The comprehensive structural elucidation also allowed for the precise characterization of the various functional groups within the this compound molecule. These include:

Carbonyl Groups (C=O): The structure contains quinonoid carbonyls as part of the naphthoquinone system and a ketone carbonyl within the acetyl group. researchgate.netcdnsciencepub.comorganicchemistrydata.org

Hydroxyl Groups (-OH): Three phenolic hydroxyl groups are present on the aromatic ring system. researchgate.netcdnsciencepub.com

Methoxyl Group (-OCH₃): A single methoxy (B1213986) (or methyl ether) group is attached to the naphthoquinone core. cdnsciencepub.com Its position adjacent to a quinoid carbonyl was suggested by mass spectrometry data. cdnsciencepub.com

Furan (B31954) Ring: A substituted furan ring is fused to the naphthoquinone system. researchgate.netcdnsciencepub.com

Acetyl Group (-COCH₃): An acetyl group is a key substituent, confirmed by IR spectroscopy of a derivative. cdnsciencepub.com

The stereochemistry of the molecule, referring to the three-dimensional arrangement of its atoms, was largely defined by the X-ray crystallography study of its triacetate derivative. researchgate.net This analysis provided the spatial orientation of the substituents on the fused ring system, completing the detailed structural picture of this complex natural pigment.

Analysis of this compound Derivatives Synthesized for Structural Research

The structural elucidation of complex natural products like this compound often necessitates the synthesis of various derivatives. These derivatives, by altering specific functional groups, facilitate analysis using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The analysis of these modified compounds has been pivotal in confirming the definitive structure of this compound as 2-acetyl-3,4,6-trihydroxy-7-methoxynaphtho[2,3-b]furan-5,8-dione. cdnsciencepub.comresearchgate.net

Key derivatives synthesized for this purpose include the triacetate, trimethyl ether, and a leuco-pentaacetate. Each derivative provided crucial pieces of structural information, which, when combined, led to the unambiguous assignment of the parent molecule's complex architecture.

This compound Triacetate

The most definitive structural proof for this compound came from the single-crystal X-ray analysis of its triacetate derivative. cdnsciencepub.com Treatment of this compound with acetic anhydride (B1165640) in pyridine (B92270) yields the triacetate. cdnsciencepub.com This derivative was suitable for forming high-quality crystals, a prerequisite for X-ray diffraction studies. cdnsciencepub.comwikipedia.org

The X-ray crystal structure analysis of this compound triacetate confirmed the naphtho[2,3-b]furan-5,8-dione core and the precise location of all substituent groups. cdnsciencepub.comresearchgate.net

Crystallographic Data for this compound Triacetate cdnsciencepub.com

| Parameter | Value |

| Molecular Formula | C₂₁H₁₆O₁₁ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 13.609(3) Å |

| b | 15.009(3) Å |

| c | 5.456(2) Å |

| α | 106.66(4)° |

| β | 103.45(3)° |

| γ | 72.30(4)° |

| Volume (U) | 1004(1) ų |

| Z | 2 |

| Calculated Density (D_calc) | 1.47 g cm⁻³ |

| R₁ | 0.0505 |

This compound Trimethyl Ether

The reaction of this compound with methanolic diazomethane (B1218177) results in the formation of a trimethyl ether derivative. cdnsciencepub.com The analysis of this derivative, particularly using nuclear magnetic resonance (NMR) and mass spectrometry, provided valuable data regarding the number and nature of the hydroxyl and methyl groups in the parent compound.

The ¹H NMR spectrum of the trimethyl ether in deuterated chloroform (B151607) (CDCl₃) was instrumental in identifying the number of aromatic protons and the presence of a C-methyl group. cdnsciencepub.com

Spectroscopic Data for this compound Trimethyl Ether cdnsciencepub.com

| Spectroscopic Technique | Observation | Structural Implication |

| ¹H NMR | Signal at τ 7.42 | One C-methyl group |

| Signal at τ 1.98 | Single aromatic proton | |

| Mass Spectrometry | Molecular Formula: C₁₈H₁₆O₈ | Confirms the addition of three methyl groups to the parent molecule. |

Leuco-pentaacetate Derivative

Further structural information was obtained through the reductive acetylation of the triacetate derivative. This reaction, using zinc and acetic anhydride, yields a leuco-pentaacetate. cdnsciencepub.com The infrared (IR) spectrum of this fully acetylated, reduced form provided evidence for the presence of an aromatic methyl ketone in the original structure. cdnsciencepub.com

Properties of the Leuco-pentaacetate Derivative cdnsciencepub.com

| Property | Observation |

| Appearance | Colorless solid |

| Melting Point | 223-225 °C |

| IR Spectrum (in CHCl₃) | Sharp band at 1690 cm⁻¹ (indicative of an aromatic methyl ketone) |

Degradation Products

Chemical degradation of this compound has also been used as a tool for structural analysis. Refluxing the natural product with a 3% potash solution degrades it into a mixture of products. cdnsciencepub.com One of these degradation products was identified and its trimethyl ether was found to be identical to spinochrome B tetramethyl ether based on mass spectrometry, providing further clues to the underlying scaffold of this compound. cdnsciencepub.com

Biosynthesis and Metabolic Pathways

Polyketide Synthase (PKS) Mediated Biosynthesis in Lichen-Forming Fungi (Mycobionts)

The vast majority of secondary metabolites in lichen-forming fungi, including rhodocladonic acid, are polyketides. nih.govasm.org These compounds are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.gov In fungi, Type I PKSs are particularly common. nih.gov These act as enzymatic assembly lines, iteratively adding small carboxylic acid units to build a long polyketide chain that is subsequently folded and modified to create a diverse array of chemical structures. nih.govtsijournals.com The biosynthesis of lichen polyketides typically occurs within the intact symbiotic thallus, though production by the isolated mycobiont in culture is also possible under specific conditions. nih.gov

The fundamental building blocks for this compound are supplied by the acetate-malonate pathway. nih.govgoogle.com This core metabolic route begins with acetyl-coenzyme A (acetyl-CoA). A portion of the acetyl-CoA is carboxylated to form malonyl-CoA. researchgate.netnih.gov The PKS enzyme then initiates synthesis, typically using one molecule of acetyl-CoA as a "starter" unit and subsequently adding multiple malonyl-CoA molecules as "extender" units. nih.govbritishlichensociety.org.uk With each addition of a malonyl-CoA unit, a molecule of carbon dioxide is released, driving the chain elongation process forward. researchgate.net This sequential condensation of two-carbon units derived from acetate (B1210297) results in a linear poly-β-keto chain, the direct precursor to the complex polycyclic structure of this compound. nih.govgoogle.com

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govasm.org This clustering facilitates the co-regulation of all the enzymes needed for the pathway, from the core PKS to the various tailoring enzymes that modify the initial polyketide scaffold. asm.org

While the specific BGC for this compound has not yet been functionally validated, genomic and transcriptomic analyses of Cladonia species provide strong candidates. anbg.gov.auresearchgate.net Researchers have identified BGCs highly conserved in red-pigmented species like C. borealis, C. macilenta, and C. metacorallifera, which are known producers of this compound or related pigments. anbg.gov.au Comparative genomics studies have systematically cataloged PKS genes across various Cladonia species, laying the groundwork for linking specific genes to the production of known metabolites. anbg.gov.aunih.gov The strategy of comparing the transcriptomes of mycobionts grown under conditions that induce or repress pigment production has proven effective in identifying the BGC for the related red pigment cristazarin, suggesting a similar approach could definitively identify the this compound BGC.

Within the candidate BGCs for red pigments in Cladonia, specific PKS gene families have been implicated. In-depth analysis of several Cladonia genomes revealed that two non-reducing PKS (NR-PKS) gene families, designated PKS21 and PKS30, were shared among species that produce red apothecial pigments. anbg.gov.au NR-PKSs are a class of polyketide synthases that typically produce aromatic compounds because they lack the reductive domains that would otherwise process the keto groups along the polyketide chain. nih.gov The PKS21 and PKS30 families are phylogenetically related to NR-PKSs known to be involved in synthesizing naphthopyrone-derived compounds, making them strong candidates for constructing the core of this compound. anbg.gov.au Further evidence comes from transcriptome analysis of Cladonia macilenta, where a PKS gene from the PKS21 family was highly upregulated in a chemotypic variant that produces the phenanthraquinone pigment biruloquinone, highlighting the role of this PKS family in synthesizing complex polycyclic aromatic compounds. researchgate.net

Table 1: Putative PKS Genes Implicated in this compound Biosynthesis

| PKS Gene Family | PKS Type | Putative Function | Evidence |

|---|---|---|---|

| PKS21 | Non-Reducing (NR-PKS) | Biosynthesis of naphthopyrone-derived polycyclic compounds. anbg.gov.au | Shared among Cladonia species producing red pigments; related gene upregulated in the synthesis of another pigment (biruloquinone). anbg.gov.auresearchgate.net |

| PKS30 | Non-Reducing (NR-PKS) | Biosynthesis of naphthopyrone-derived polycyclic compounds. anbg.gov.au | Shared among Cladonia species producing red pigments. anbg.gov.au |

The precise enzymatic sequence for this compound biosynthesis is not yet fully elucidated, but a plausible pathway can be proposed based on known PKS mechanisms and related pathways. britishlichensociety.org.uk The process begins with the formation of a linear polyketide chain from acetate and malonate units by an NR-PKS, likely from the PKS21 or PKS30 family.

A proposed pathway suggests the formation of a naphthopyrone precursor. britishlichensociety.org.uk This likely involves specific cyclization and aromatization reactions of the polyketide chain, catalyzed by the PKS itself or by associated cyclase enzymes within the BGC. Following the creation of this core naphthoquinone or naphthopyrone scaffold, a series of "tailoring" enzymes performs further modifications. These steps would include:

Oxidations: Catalyzed by enzymes such as monooxygenases or oxidases to add hydroxyl groups.

Addition of a C4 Unit: A key step involves the addition of a four-carbon unit, which ultimately forms the substituted furan (B31954) ring. cdnsciencepub.com

Cyclization: An enzyme-catalyzed reaction closes the furan ring.

Methylation: An O-methyltransferase adds a methyl group to one of the hydroxyls. cdnsciencepub.com

Cellular Localization of Biosynthesis within the Lichen Thallus

Lichen secondary metabolites are often deposited as extracellular crystals on the surfaces of the fungal hyphae. anbg.gov.au While many of these compounds are distributed throughout the lichen body (thallus), either in the protective outer cortex or the inner medulla, some are restricted to specific structures. anbg.gov.au this compound is a prime example of such specific localization. It is consistently identified as the bright red pigment responsible for the color of the apothecia—the disc-like, spore-producing reproductive structures—in numerous species of Cladonia, such as Cladonia floerkeana. wikipedia.orgbioone.org The pigment is specifically found within the hymenial tissues of these apothecia, the fertile layer where the spores are produced. wikipedia.org

Environmental and Biological Factors Influencing Biosynthesis

The production of secondary metabolites in lichens, while genetically controlled by the mycobiont, is significantly influenced by a range of environmental and biological factors. The biosynthesis of pigments similar to this compound has been shown to be highly dependent on culture conditions. For instance, the production of the red pigment cristazarin in cultured Cladonia metacorallifera mycobionts was specifically induced by the presence of fructose (B13574) as a carbon source and required light. This suggests that the type of carbohydrate supplied by the photosynthetic partner (the photobiont) can be a critical factor in determining which metabolic pathways are active.

Other environmental variables are also known to affect lichen chemistry:

Light: Light can be a major environmental signal, inducing or inhibiting secondary metabolism in fungi. For cortical pigments, higher light exposure often leads to increased concentrations, as these compounds can serve a light-screening function to protect the photobiont. anbg.gov.au

Temperature: Temperature can have a significant impact, with some studies showing higher concentrations of certain lichen phenolics at lower temperatures.

Nutrients and Stress: The availability of nutrients and the presence of stressors, such as exposure to pollutants, can also alter the metabolic profile of a lichen. google.com

Furthermore, chemotypic variations are frequently observed even in mycobionts isolated from the same thallus, indicating that a significant portion of BGCs may remain silent under standard laboratory conditions and are only activated by specific, and often unknown, triggers.

Table 2: Factors Influencing Lichen Secondary Metabolite Biosynthesis

| Factor | Influence | Example/Reference |

|---|---|---|

| Carbon Source | The type and concentration of carbohydrate can determine which polyketides are produced. | Fructose induces cristazarin (a red pigment) production in cultured Cladonia metacorallifera. |

| Light | Acts as a signal to induce or inhibit biosynthetic pathways. | Light is required for cristazarin production and upregulates white collar photoreceptor genes. |

| Temperature | Can alter the concentration of produced metabolites. | Concentrations of some phenols in Cladonia cristatella were higher at lower temperatures. |

| Symbiotic Interaction | The presence and communication with the photobiont are typically required for normal metabolite production. | Polyketides are usually formed in the intact lichen symbiosis. nih.gov |

Impact of Carbon Sources and Culture Conditions on Production in Mycobiont Cultures

The synthesis of secondary metabolites like this compound by lichen mycobionts in axenic cultures is highly dependent on the provided nutrients, especially the carbon source. While lichen thalli of Cladonia metacorallifera are known to produce this compound, this compound has not been detected when its mycobiont is isolated and cultured. mdpi.com However, studies on related compounds in the same species offer insights into the metabolic potential.

Research on the mycobiont of Cladonia metacorallifera var. reagens demonstrated that the type of carbon source significantly affects pigment production. mdpi.comnih.gov In an experiment testing six different carbon sources, red pigments were only produced when the mycobiont was grown on Lilly and Barnett's medium supplemented with fructose at 15°C. mdpi.comnih.govresearchgate.net These pigments, identified as cristazarin and 6-methylcristazarin, appeared after three weeks of culture. mdpi.comresearchgate.net This suggests that specific sugars can trigger the polyketide synthesis pathway responsible for these pigments. While this compound itself was not produced, the study highlights the critical role of the carbon source in activating the production of related polyketide-derived pigments. Other studies have also noted that varying carbon sources can influence secondary metabolism in cultured fungi. researchgate.net

The concentration of the carbon source is also a critical factor. Lower concentrations of certain carbohydrates have been shown to increase polyketide production in cultures of Cladonia rangiferina. researchgate.net This indicates a finely tuned regulatory mechanism where an excess of certain nutrients might inhibit rather than promote the synthesis of secondary metabolites.

Table 1: Effect of Carbon Source on Pigment Production in Cladonia metacorallifera Mycobiont Culture

Carbon Source Pigment Production Observation Period Reference Fructose (1%) Red pigments (cristazarin and 6-methylcristazarin) produced Appeared after 3 weeks, decreased after 6 weeks researchgate.net, mdpi.com Other tested carbon sources (not specified) No red pigment production - mdpi.com No carbon source (control) No pigmentation - mdpi.com

Influence of Light on Gene Expression and Metabolite Production

Light is a significant environmental cue that regulates various biological processes in fungi, including secondary metabolism. nih.gov The production of many fungal secondary metabolites is known to be induced by light. nih.gov

In the context of pigment production in Cladonia, research has shown a direct link between light, gene expression, and the synthesis of secondary metabolites. In the study of the C. metacorallifera mycobiont, the production of cristazarin and 6-methylcristazarin in the presence of fructose occurred specifically under light conditions. mdpi.comnih.govresearchgate.net This observation was correlated with the upregulation of specific genes. Notably, 27 out of 30 putative polyketide synthase (PKS) genes were differentially expressed after three weeks of culture under these conditions, suggesting their potential involvement in pigment biosynthesis. mdpi.comnih.govresearchgate.net

Furthermore, the white collar genes, Cmwc-1 and Cmwc-2, which are known photoreceptors in fungi, were highly upregulated at all times under light conditions. mdpi.comnih.govresearchgate.net This strongly indicates a possible correlation between light-sensing, the expression of these regulatory genes, and the subsequent production of pigments. mdpi.comnih.govresearchgate.net While this study focused on cristazarin, the mechanisms are likely relevant to other polyketide-derived pigments like this compound. In another species, Cladonia macilenta, the expression of the PKS gene CmaPKS1 was found to be significantly upregulated in response to UV treatment, further supporting the role of light as a trigger for the expression of genes involved in secondary metabolite production. researchgate.net

Biotic Interactions (e.g., Mite Presence) and Induced Production

The production of secondary metabolites in lichens is not solely dependent on abiotic factors; it can also be a response to biotic interactions, such as herbivory or the presence of other organisms. This induced defense mechanism is a known strategy in plants and is also observed in lichens.

A significant finding in this area is the induced production of this compound in Cladonia bacilliformis and Cladonia norvegica when triggered by the presence of a lichenicolous mite. unit.noresearchgate.netnmbu.no This suggests that this compound may function as a defense compound, deterring grazing by these small invertebrates. The production of such compounds in response to damage or the presence of herbivores is an adaptive trait that can enhance the lichen's survival. unit.no While some lichen compounds have been shown to deter invertebrate grazers, others may attract them, indicating the complexity of these chemical-ecological interactions. unit.no

Genetic Diversity and Chemotypic Variations in Producing Species

The chemical profile of a lichen species is not always uniform and can exhibit significant variation, leading to the existence of different chemotypes. This variation is rooted in the genetic diversity of the mycobiont, particularly in the genes responsible for the biosynthesis of secondary metabolites, such as the polyketide synthase (PKS) genes.

The genus Cladonia is known for its chemical diversity. For instance, Cladonia macilenta can produce several secondary metabolites, including this compound, thamnolic acid, barbatic acid, and didymic acid. nih.gov However, different individuals or populations may produce different combinations of these compounds. This chemotypic variation can arise from differences in the presence or expression of the biosynthetic gene clusters.

Research on C. macilenta has identified 38 PKS genes in its genome, highlighting a vast and diverse potential for producing polyketides. nih.gov Studies comparing different chemotypes of the C. macilenta mycobiont in culture have revealed significant differences in gene expression. nih.govresearchgate.net For example, a PKS gene, PKS21, was highly upregulated in a chemotype that produces the purple pigment biruloquinone, while it was not in a non-pigmented chemotype. nih.gov This demonstrates a direct link between the expression of a specific PKS gene and the production of a particular secondary metabolite.

Such chemotypic variations can be due to the silencing of biosynthetic gene clusters under certain conditions or genetic mutations. nih.gov The high diversity of biosynthetic gene clusters in lichen-forming fungi often exceeds what is observed from their chemical profiles alone, suggesting a large, untapped potential for the production of novel secondary metabolites. nih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cristazarin |

| 6-methylcristazarin |

| Thamnolic acid |

| Didymic acid |

| Barbatic acid |

| Biruloquinone |

| Atranorin |

| Usnic acid |

| Fumarprotocetraric acid |

| Gyrophoric acid |

| Lecanoric acid |

| Sordidone |

| Eugenitol |

| Sphaerophorin |

| Russulone |

| Haematommone |

| Diffractaic acid |

| Norstictic acid |

Ecological Roles and Non Human Biological Activities of Rhodocladonic Acid

Rhodocladonic acid, a distinctive red pigment found in certain lichen species, plays a multifaceted role in the ecological interactions and survival strategies of the organisms that produce it. This section explores its functions in allelopathy, photoprotection, and antimicrobial defense, based on scientific research.

Cultivation and Production for Research Purposes

Isolation and Culture of Rhodocladonic Acid Producing Mycobionts

The production of this compound originates from the fungal partner (mycobiont) of the lichen symbiosis. Successful isolation and cultivation of these mycobionts are the foundational steps for any in vitro production strategy.

Mycobionts are typically isolated from the lichen thallus. For instance, the mycobiont of Cladonia cristatella has been isolated from spores and subsequently cultured. Through clonal selection, high pigment-producing cell aggregates can be identified and selected for further cultivation. researchgate.net Similarly, the mycobiont of Cladonia metacorallifera var. reagens KoLRI002260, known to produce this compound in its natural lichenized state, has been isolated and cultured. nih.gov While the thalli of C. metacorallifera contain this compound, this compound has not always been detected in the isolated mycobiont cultures under standard conditions, highlighting the critical role of culture optimization. nih.govdntb.gov.ua

The process often involves growing the mycobiont on solid or in liquid media. For example, the mycobiont of Cladonia grayi, which produces grayanic acid along with this compound, has been successfully cultured. wikipedia.org These axenic cultures, free from the algal partner, provide a controlled environment to study and manipulate the production of secondary metabolites. researchgate.net

Optimization of in vitro Culture Conditions for Enhanced Metabolite Production

Once the mycobiont is in pure culture, optimizing the growth conditions is paramount to induce and enhance the production of this compound. Various physical and chemical parameters can be manipulated, including nutrient composition, pH, temperature, and light.

Research on related lichen mycobionts provides valuable insights. For example, studies on Cladonia metacorallifera mycobionts revealed that the carbon source is a critical factor. Red pigments, identified as cristazarin and 6-methylcristazarin, were produced only when the culture medium was supplemented with 1% fructose (B13574) under light conditions at 15°C. nih.gov This demonstrates the specific nutritional and environmental triggers that can be necessary to activate the biosynthetic pathways for pigment production, which may be analogous to those for this compound.

The following table summarizes the effect of different carbon sources on pigment production in C. metacorallifera mycobionts, which can inform strategies for this compound production.

| Carbon Source | Pigment Production | Reference |

| Fructose (1%) | Red pigments produced | nih.gov |

| Other sources | No pigment production | nih.gov |

Further optimization can involve adjusting other medium components, such as nitrogen sources and mineral supplements, to maximize biomass and secondary metabolite yield. cetjournal.itnih.gov The goal is to mimic the conditions that trigger the expression of the biosynthetic gene clusters responsible for producing these complex molecules.

Immobilized Cell Systems for this compound Production

Immobilizing fungal cells offers several advantages for metabolite production, including increased cell density, enhanced stability, and the potential for continuous or repeated batch operations. nih.govscientificarchives.com This technique has been successfully applied to the production of this compound.

Cell aggregates of Cladonia miniata var. parvipes have been immobilized in calcium alginate to produce this compound. tsijournals.comtsijournals.com This method involves entrapping the fungal cells within a porous, biocompatible matrix. nih.gov The immobilized cells were supplied with precursors for phenol (B47542) biosynthesis, such as sodium acetate (B1210297) or calcium acetate, to enhance production. tsijournals.com

Key findings from these studies include:

Precursor Supply: this compound was actively produced when the immobilized cells were fed with acetate precursors. tsijournals.com Calcium acetate was found to be particularly effective. tsijournals.comtsijournals.com

Matrix Stability: The use of sodium acetate led to the swelling of the alginate beads and loss of cell material, as sodium ions displace calcium in the alginate matrix. tsijournals.com Using calcium acetate helped to stabilize the immobilisates. tsijournals.com

Bacterial Contamination: The addition of ampicillin (B1664943) was found to slightly improve the production of this compound, likely by preventing bacterial populations from competing for the acetate precursor. tsijournals.comtsijournals.com

The table below details the impact of different precursors on the stability and productivity of the immobilized system.

| Precursor | Effect on Immobilisate Stability | This compound Production | Reference |

| Sodium Acetate | Swelling and cell loss | Initial production, but system degrades | tsijournals.com |

| Calcium Acetate | Stabilizes the immobilisate | Active and more sustained production | tsijournals.comtsijournals.com |

This research demonstrates that immobilized cell systems are a viable strategy for the controlled production of this compound, providing a platform for further process optimization. tsijournals.com

Heterologous Expression Systems and Synthetic Biology Approaches for Biosynthesis

The challenges associated with the slow growth of lichen mycobionts and the often-low yields of secondary metabolites in culture have spurred interest in heterologous expression and synthetic biology. frontiersin.orgnih.gov These approaches involve transferring the biosynthetic gene clusters (BGCs) responsible for producing compounds like this compound into a more robust and easily culturable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. researchgate.netgoogle.com

While the specific BGC for this compound has not been fully characterized and expressed heterologously, the groundwork for such endeavors is being laid. The genomes of several lichen-forming fungi are being sequenced and mined for PKS genes, which are key to the biosynthesis of polyketides like this compound. mdpi.comnih.gov For example, an in-depth analysis of the genus Cladonia has identified numerous PKS diversity and BGC families. google.com

The general workflow for this approach includes:

Identification of the BGC: Genome mining and comparative genomics are used to identify the putative gene cluster for this compound biosynthesis. mdpi.com

Gene Cluster Assembly: The identified genes are assembled into an expression cassette. rsc.org

Heterologous Expression: The cassette is introduced into a suitable host organism. google.com

Optimization of Production: The culture conditions of the heterologous host are optimized to maximize the production of the target compound. frontiersin.org

This strategy has been successfully used for other lichen compounds, such as atranorin, where the PKS gene was heterologously expressed to produce a precursor compound. google.com The development of these tools offers a promising future for the sustainable and scalable production of this compound and other valuable lichen metabolites. researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is fundamental to the separation of rhodocladonic acid from the complex mixture of secondary metabolites typically found in lichen extracts.

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of lichen substances, including this compound. ru.ac.th In analyses of acetone (B3395972) extracts from lichens such as Cladonia metacorallifera, this compound can be effectively separated from other compounds like thamnolic and didymic acids. nih.gov A typical method involves using a C18 column with a methanol-based mobile phase, and detection is commonly performed using a UV detector set at 254 nm. nih.govtsijournals.com Under specific isocratic conditions with methanol (B129727) as the eluent, this compound has been observed to have a short retention time, for instance, 2.6 minutes. nih.gov Gradient elution systems, starting with a mix of aqueous ortho-phosphoric acid and methanol and gradually increasing the methanol concentration, are also employed for comprehensive profiling of lichen phenolics. tsijournals.com

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Value/Condition | Source |

| Column | C18 | ru.ac.thnih.gov |

| Mobile Phase | Methanol (isocratic) | nih.gov |

| Gradient: Water (1% H₃PO₄) & Methanol | tsijournals.com | |

| Detection | UV at 254 nm | nih.govtsijournals.com |

| Retention Time (t_R) | 2.6 minutes (isocratic, with methanol) | nih.gov |

Thin-Layer Chromatography (TLC) is a cornerstone of lichen chemistry, valued for its simplicity, speed, and cost-effectiveness in identifying secondary metabolites. lichenportal.org For the analysis of this compound, microextracts from lichen fragments are spotted onto silica (B1680970) gel plates. lichenportal.org The plates are then developed in standardized solvent systems. lichenportal.orgfloraislands.is The separation of compounds on the TLC plate is based on their differing affinities for the stationary phase (silica gel) and the mobile phase (solvent system). lichenportal.org this compound, being a colored compound, is often visible as a red spot on the chromatogram. scispace.com Its identification is confirmed by comparing its R_f_ value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) and color with those of known standards. floraislands.is

Table 2: R_f_ Values and Color of this compound in Standard TLC Solvent Systems

| Solvent System* | Composition (v/v) | R_f x 100 | Spot Color | Source |

| A | Chloroform-acetone (4:1) | 53 | Red | scispace.com |

| B | Hexane-chloroform-acetone (2:3:1) | 59 | Red | scispace.com |

| C | Toluene-glacial acetic acid (4:1) | 05 | Red | scispace.com |

| Solvent systems as described by Santesson (1967). scispace.com |

Spectroscopic Methods for Detection

Spectroscopic methods are indispensable for the structural elucidation of purified compounds. While detailed spectra for this compound itself are not always published, analysis of its derivatives provides significant structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies, particularly on derivatives like this compound trimethyl ether, have been used to deduce structural features, such as the presence of a peri-aromatic proton. cdnsciencepub.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. It has been used to confirm the identity of peaks eluted during LC analysis that are tentatively identified as this compound. tsijournals.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy : These techniques provide information about the functional groups and electronic transitions within the molecule. The electronic spectra of derivatives show characteristic absorptions for hydroxy juglone (B1673114) structures. cdnsciencepub.com

X-ray Crystallography : The definitive structure of this compound as 2-acetyl-3,4,6-trihydroxy-7-methoxynaphtho[2,3-b]furan-5,8-dione was confirmed through X-ray crystal structure analysis of its triacetate derivative. researchgate.net

Microchemical Spot Tests for Preliminary Identification

Microchemical spot tests are rapid, simple chemical tests used for the preliminary identification of lichens based on the color reactions of their secondary metabolites. wikipedia.org These tests are performed by applying a drop of a chemical reagent directly onto the lichen thallus or medulla. wikipedia.org For lichens containing this compound, such as those in the genus Cladonia with red apothecia (fruiting bodies), the potassium hydroxide (B78521) (K) test is particularly significant. huntbotanical.org

K Test (10% aqueous KOH solution) : When a drop of potassium hydroxide is applied to the red parts of the lichen containing this compound, it produces a characteristic purple color. huntbotanical.org This reaction was first noted by Lister in 1671. huntbotanical.org

Advanced hyphenated techniques (e.g., LC-MS) for comprehensive analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a powerful tool for the comprehensive analysis of complex natural product mixtures. rsc.orgmdpi.com This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. lcms.czmdpi.com For the analysis of this compound, LC-MS allows for the confident identification of the compound in a complex lichen extract, even when present at low concentrations. tsijournals.com The mass spectrometer provides molecular weight and fragmentation data, which serve as a highly specific fingerprint for the compound, complementing the retention time data from the LC separation. tsijournals.compsu.edu

Future Directions in Rhodocladonic Acid Research

Elucidation of Regulatory Mechanisms in Biosynthesis

The biosynthesis of rhodocladonic acid, like many fungal secondary metabolites, is a tightly regulated process influenced by a variety of genetic and environmental factors. nih.gov Although it is known to be a polyketide, the specific regulatory networks controlling its production remain largely uncharacterized. nih.gov Future research should prioritize the elucidation of these mechanisms.

One critical area is the identification and functional characterization of the complete biosynthetic gene cluster (BGC) for this compound. While genomic studies of Cladonia species have identified numerous putative polyketide synthase (PKS) genes, the specific PKS and accessory enzymes responsible for this compound have not been definitively confirmed. nih.govmdpi.comnih.gov For instance, the genome of Cladonia metacorallifera, a known producer of this compound, contains approximately 30 putative PKS genes. mdpi.com Comparative genomics and transcriptomics of this compound-producing and non-producing strains or species can help pinpoint the correct BGC. nih.gov

Furthermore, understanding the role of transcription factors is crucial. Fungal BGCs are often controlled by pathway-specific transcription factors located within the cluster, as well as by global regulators that respond to broader cellular signals. nih.govnih.gov Studies on the lichen-forming fungus Cladonia macilenta have linked the expression of certain PKS genes to environmental cues like UV radiation and carbon source availability. researchgate.net Similarly, research on C. metacorallifera showed that the production of related pigments was induced by specific carbon sources (fructose) and light conditions, suggesting a complex interplay of regulatory inputs. researchgate.netnih.gov Future work should aim to identify these regulatory proteins and unravel how they integrate environmental signals—such as light, nutrient availability, and symbiotic interactions—to control the expression of the this compound BGC. nih.govresearchgate.net

| Research Target | Approach | Rationale |

| Identify BGC | Comparative genomics/transcriptomics between producing and non-producing species/strains. | To locate the specific PKS and tailoring enzymes for this compound synthesis. nih.gov |

| Characterize Promoters | Deletion analysis and reporter gene assays in a heterologous host system. | To identify key regulatory DNA sequences. |

| Identify Regulators | Yeast one-hybrid screening, ChIP-seq with putative transcription factors. | To find proteins that bind to the BGC's regulatory regions. |

| Analyze Environmental Cues | Culturing mycobionts under varied light, pH, and nutrient conditions followed by transcriptomic (RNA-seq) and metabolomic (HPLC) analysis. | To link specific environmental signals to gene expression and metabolite production. researchgate.netnih.gov |

Comprehensive Mechanistic Studies of Ecological and Biological Activities

This compound is presumed to play important ecological roles for the producing lichen, yet the mechanisms underlying these functions are poorly understood. It has been reported to have allelopathic effects, causing bleaching and malformations in grasses. researchgate.nettandfonline.com However, its precise molecular target and mode of action have not been elucidated. tandfonline.com This knowledge gap presents a significant opportunity for future research.

In-depth mechanistic studies are needed to move beyond simple observation of activity to a molecular understanding. For example, to understand its allelopathic properties, researchers could investigate its effect on key physiological processes in target plants, such as photosynthesis, respiration, and hormonal regulation. tandfonline.com While analogues like emodin (B1671224) are known to inhibit photosystem II, the target for this compound remains unknown. tandfonline.com Techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling could be employed to identify its direct protein targets within plant cells.

Similarly, its potential antimicrobial and anti-herbivory roles warrant further investigation. researchgate.net While many lichen compounds exhibit such protective functions, the specific contribution and mechanism of this compound are not well-defined. researchgate.net Studies could explore its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with signaling pathways in bacteria, fungi, or grazing invertebrates. frontiersin.org Understanding these mechanisms is essential for a complete picture of the chemical ecology of lichens that produce this pigment.

Exploration of Novel Derivatives and Analogues through Chemoenzymatic or Synthetic Biology Approaches

The unique naphthoquinone scaffold of this compound makes it an interesting starting point for the generation of novel bioactive molecules. researchgate.netontosight.ai Chemoenzymatic synthesis and synthetic biology offer powerful platforms for creating derivatives and analogues that are difficult to produce through traditional chemical synthesis or isolation from natural sources. nih.govfrontiersin.org

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis. rsc.orgmdpi.com This approach could be used to modify the this compound core. For instance, once the biosynthetic enzymes are identified and characterized, they could be used in vitro to catalyze specific reactions on synthetic precursors, allowing for the creation of a library of novel compounds with varied substitutions. chemrxiv.org This method provides access to structures that may have enhanced or entirely new biological activities. researchgate.net

Synthetic biology offers a more transformative approach by re-engineering biological systems to produce new molecules. biosafety.berevistabionatura.org This could involve:

Heterologous Expression: Transferring the entire this compound BGC into a more tractable host organism, like Aspergillus nidulans or Saccharomyces cerevisiae. This would facilitate easier production and enable genetic manipulation of the pathway. humansandnature.org

Pathway Engineering: Modifying the BGC by adding, removing, or swapping genes. For example, incorporating different tailoring enzymes (e.g., methyltransferases, hydroxylases) from other pathways could lead to the production of novel this compound derivatives. nih.gov

Precursor Engineering: Modifying the host's primary metabolism to supply different starter or extender units to the this compound PKS, potentially resulting in analogues with altered polyketide backbones.

These advanced strategies could unlock a wide range of new chemical diversity based on the this compound template, providing novel compounds for pharmacological and agrochemical screening.

Advanced Analytical and Omics Approaches for Integrated Understanding (e.g., Lipidomics, Transcriptomics in relevant non-human systems)

To achieve a holistic understanding of this compound, it is essential to integrate multiple high-throughput analytical and "omics" technologies. euromarinenetwork.eu Future research should move beyond studying single genes or metabolites and instead adopt a systems-level perspective.

Genomics and Transcriptomics: The genomes of several this compound-producing Cladonia species have been or are being sequenced. nih.govuni-muenchen.de This genomic information is the foundation for transcriptomic studies (RNA-seq), which can reveal how the expression of the this compound BGC and other related genes changes in response to different environmental stimuli or during interaction with the algal symbiont. nih.gov For example, comparing the transcriptomes of mycobionts grown under pigment-inducing versus non-inducing conditions can provide a snapshot of all the genes involved in the process. nih.gov

Metabolomics and Lipidomics: Advanced mass spectrometry-based metabolomics can provide a comprehensive profile of all the small molecules, including this compound and its precursors or degradation products, present in a sample. This is critical for connecting gene expression changes to the actual chemical output. Lipidomics, a subset of metabolomics, could also be relevant, as the precursor for polyketide synthesis, acetyl-CoA, is central to lipid metabolism. researchgate.net

By integrating these omics datasets, researchers can build comprehensive models of the metabolic and regulatory networks governing this compound production. For example, correlating transcriptomic data with metabolomic data can help to confirm the function of genes within the BGC and identify previously unknown pathway intermediates or regulatory molecules. This integrated approach will be indispensable for unraveling the complex biology of this compound from gene to ecological function.

Q & A

Basic Research Questions

Q. What standardized analytical techniques are recommended for identifying Rhodocladonic acid in lichen samples, and how should data be validated?

- Methodological Answer : this compound can be identified using high-performance liquid chromatography (HPLC) with a retention index of 8, coupled with UV-Vis spectroscopy (red absorption at specific wavelengths) and mass spectrometry (MS) with characteristic peaks at m/z 318, 272, 257, and 247 . Validation requires cross-referencing with spectral libraries and reproducibility across multiple lichen extracts. Acid spray tests (red coloration under long-wave UV) further confirm its presence. Ensure instrument calibration using reference standards from authenticated sources.

Q. How should researchers design experiments to isolate this compound from Rhizocarpon geographicum while ensuring purity?

- Methodological Answer :

Extraction : Use sequential solvent extraction (e.g., acetone followed by dichloromethane) to solubilize naphthoquinones .

Purification : Employ column chromatography (silica gel or Sephadex LH-20) with gradient elution. Monitor fractions via thin-layer chromatography (TLC) under UV light.

Purity Validation : Confirm via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution MS to rule out co-eluting compounds like chiodectonic acid .

Q. What ecological roles does this compound play in lichen symbiosis, and how can these roles be experimentally tested?

- Methodological Answer : Hypothesized roles include UV protection and antimicrobial activity. To test:

- UV Shielding : Expose lichen thalli to controlled UV-B/C radiation and compare survival rates with/without this compound using HPLC-quantified metabolite levels .

- Antimicrobial Assays : Use disk diffusion tests against common lichen pathogens (e.g., Fusarium spp.), correlating inhibition zones with this compound concentrations .

Advanced Research Questions

Q. How can genomic and isotopic labeling techniques elucidate the biosynthetic pathway of this compound?

- Methodological Answer :

- Transcriptomics : Sequence mRNA from R. geographicum under stress conditions (e.g., oxidative stress) to identify upregulated polyketide synthase (PKS) genes .

- Isotopic Tracing : Feed lichens ¹³C-labeled acetate precursors and track incorporation into this compound via MS/MS fragmentation patterns .

- Enzyme Knockdowns : Use RNA interference (RNAi) to silence candidate PKS genes and monitor metabolite depletion via LC-MS .

Q. How should researchers resolve contradictions in spectral data (e.g., MS/MS fragmentation patterns) across studies on this compound?

- Methodological Answer :

- Cross-Validation : Reanalyze samples using orthogonal techniques (e.g., HPLC-MS vs. GC-MS) to rule out instrument-specific artifacts .

- Collaborative Trials : Share raw data and spectra across labs to assess reproducibility. Use open-source platforms like GNPS for spectral matching .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers or batch effects in spectral datasets .

Q. What experimental frameworks are suitable for studying the environmental impact of this compound leaching on soil microbiota?

- Methodological Answer :

- Field Studies : Collect soil samples from lichen-rich vs. lichen-depleted zones and quantify this compound via LC-MS. Correlate with microbial diversity (16S rRNA sequencing) .

- Microcosm Experiments : Simulate leaching by spiking soil with purified this compound and monitor microbial growth kinetics (OD₆₀₀) and enzyme activity (e.g., dehydrogenase assays) .

Methodological Best Practices

- Reproducibility : Document extraction protocols, chromatographic conditions, and instrument settings in detail, adhering to guidelines for supplementary data submission .

- Data Contradictions : Use sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty in spectral interpretations .

- Ethical Compliance : For field studies, obtain permits for lichen collection and adhere to biodiversity conservation guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.